(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE
Description
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-2-3-9(11)5-7(4-8)6-10/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLGJYZMVRWAQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Core Formation
The core structure of 8-methyl-8-azabicyclo[3.2.1]octane is typically synthesized through cyclization reactions involving suitable precursors such as N-alkyl or N-aryl derivatives of amines or related compounds. One common approach involves the intramolecular cyclization of open-chain precursors bearing amino and alkene functionalities.
Introduction of the Methyl Group at Position 8
The methyl group at the 8-position is introduced via alkylation reactions using methylating agents such as methyl iodide or methyl bromide, often under basic conditions, to selectively alkylate the nitrogen or carbon centers depending on the desired substitution pattern.
Functionalization at the 3-Position to Attach the Methanamine Group
The methanamine moiety is introduced through nucleophilic substitution or reduction of suitable precursors like nitriles or imines. For example, the synthesis may involve:
- Nitrile formation at the 3-position followed by reduction to the primary amine.
- Direct substitution of a leaving group (e.g., halide) at the 3-position with ammonia or a protected amine derivative, followed by deprotection.
Specific Synthetic Route Based on Patent US20030109708A1
This patent describes a multi-step synthesis involving:
- Formation of methyl (1RS)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate (7:(1RS)-AECG) through reactions starting from suitable precursors, including cyclization and methylation steps.
- Hydrolysis and conversion of intermediates to carboxylate derivatives.
- Reaction with phenylmagnesium bromide to introduce aromatic groups, followed by reduction and purification steps.
- Introduction of the methanamine group via hydrolysis of esters and subsequent nucleophilic substitution with ammonia or related amines.
Reaction Scheme Summary:
| Step | Reaction | Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization to form core | Elevated temperature, base | Core formation |
| 2 | Methylation at N or C | Methyl iodide/bromide, base | 8-position methyl group |
| 3 | Hydrolysis of ester | Acidic or basic hydrolysis | Carboxylate formation |
| 4 | Nucleophilic substitution | Ammonia or methylamine | Attachment of methanamine |
Alternative Synthetic Strategies
Route via Azabicyclic Precursors
- Synthesis of azabicyclic intermediates like 8-azabicyclo[3.2.1]octanes followed by selective alkylation at the 8-position.
- Functionalization at the 3-position with formylation or nitrile formation , then reduction to the primary amine.
Use of N-Substituted Derivatives
- Starting from N-alkylated azabicyclic compounds , subsequent methylation at the 8-position and amination at the 3-position are performed to yield the target compound.
Research Findings and Data Tables
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Patent US20030109708A1 | N-alkyl precursors | Methyl halides, phenylmagnesium bromide | Elevated temperature, reflux | Variable | Well-established, scalable |
| Alternative cyclization | Open-chain amino precursors | Acidic/basic catalysts | Mild to moderate heat | Moderate | Suitable for diverse substitutions |
| Nucleophilic substitution | Halogenated intermediates | Ammonia, methylamine | Room temperature to reflux | Good | High selectivity |
Notes on Reaction Conditions and Optimization
- Temperature control is critical during cyclization to prevent side reactions.
- Choice of methylating agents influences regioselectivity; methyl iodide often provides higher yields.
- Hydrolysis steps require careful pH control to avoid over-hydrolysis or degradation.
- Purification techniques such as chromatography and recrystallization are essential for obtaining high-purity intermediates.
Summary of Key Research Findings
- The synthesis of (8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE is achievable via multi-step routes involving core cyclization, selective methylation, and subsequent functionalization.
- Patent literature indicates that the process is scalable and adaptable to various substitutions, making it suitable for pharmaceutical development.
- The use of nucleophilic substitution and hydrolysis reactions under controlled conditions is central to introducing the methanamine group at the 3-position.
Chemical Reactions Analysis
Types of Reactions
(8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted derivatives.
Scientific Research Applications
Pharmacology
The compound exhibits significant affinity for serotonin receptors, particularly 5-HT1A and 5-HT3 , making it a valuable pharmacophore in the development of atypical antipsychotic drugs. Its ability to modulate serotonergic signaling pathways is crucial for addressing mood disorders and anxiety-related conditions .
Receptor Affinity Table:
| Receptor Type | Affinity (Ki) |
|---|---|
| 5-HT1A | High |
| 5-HT3 | Moderate to High |
Drug Development
Due to its structural characteristics, (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine serves as a building block for synthesizing complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its application in drug design includes potential treatments for neuropsychiatric disorders, leveraging its interactions with central nervous system receptors .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate in the synthesis of various complex molecules. Its unique bicyclic structure allows for the development of new compounds with diverse biological activities, expanding the scope of research in medicinal chemistry .
Case Study 1: Antipsychotic Drug Development
Research has shown that derivatives of this compound have been synthesized and tested for their efficacy as atypical antipsychotics. These studies indicate that modifications to the compound can enhance receptor selectivity and improve therapeutic outcomes in treating schizophrenia and other mood disorders .
Case Study 2: Neuropharmacological Studies
In studies focusing on the central nervous system, this compound has been evaluated for its impact on neurotransmitter systems beyond serotonin, including dopamine and norepinephrine pathways. These investigations reveal its potential role in modulating mood and cognitive functions, highlighting its importance in neuropharmacology .
Mechanism of Action
The mechanism of action of (8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YL)METHANAMINE involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Core Structure Modifications
The tropane skeleton (8-azabicyclo[3.2.1]octane) is shared among several pharmacologically active compounds. Key structural variations occur at the 3-position and 8-position, impacting biological activity:
Key Observations :
- Amine vs. Ester Groups : The methanamine group in the target compound contrasts with esterified derivatives (e.g., atropine, fluorotropacocaine). Esters are prone to hydrolysis, affecting bioavailability, whereas amines may exhibit enhanced metabolic stability .
- Salt Forms : The dihydrochloride salt of the 3-amine derivative () improves aqueous solubility compared to free bases or neutral esters .
Physicochemical Properties
| Property | This compound | Tropine | Fluorotropacocaine |
|---|---|---|---|
| Molecular Formula | C9H18N2 | C8H15NO | C15H18FNO2 |
| Molecular Weight (g/mol) | 154.25 | 141.21 | 263.31 |
| Solubility | Moderate (amine salt forms improve solubility) | Low (polar OH) | Low (lipophilic ester) |
| logP (Predicted) | ~1.2 (moderate polarity) | ~0.5 | ~3.1 |
| Bioactivity | Potential CNS/respiratory modulation | Anticholinergic | Stimulant/psychoactive |
Notes:
- Tropine’s hydroxyl group contributes to hydrogen bonding, influencing its receptor affinity and metabolic pathways .
Biological Activity
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine, commonly referred to as a bicyclic amine compound, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse effects on biological systems, including modulation of neurotransmitter systems and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 166.27 g/mol. The compound features a bicyclic structure that contributes to its unique biological activity.
Research indicates that the biological activity of this compound may be attributed to its interaction with various neurotransmitter receptors, particularly those involved in the cholinergic and dopaminergic systems. The structural characteristics allow it to act as a modulator or inhibitor in these pathways, influencing physiological responses.
Biological Activity Overview
- Neurotransmitter Modulation : The compound has been shown to interact with nicotinic acetylcholine receptors, potentially enhancing cognitive function and memory through cholinergic pathways.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antibacterial activity against certain strains, indicating potential as an antimicrobial agent.
- Analgesic Effects : Some research highlights its efficacy in pain modulation, possibly through opioid receptor interactions.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of this compound derivatives in models of neurodegeneration. The results indicated that these compounds could mitigate neuronal cell death induced by oxidative stress, suggesting a protective role against neurodegenerative diseases .
Case Study: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives displayed significant inhibitory concentrations, highlighting their potential as lead compounds for antibiotic development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine and its derivatives?
- Methodological Answer : The compound’s bicyclic scaffold is typically synthesized via multi-step routes involving cyclization or coupling reactions. For example, Stille cross-coupling and Suzuki-Miyaura protocols have been employed to introduce aryl/heteroaryl substituents at the 3-position of the azabicyclo[3.2.1]octane core, achieving yields >70% in optimized conditions . Radical cyclization using n-tributyltin hydride/AIBN has also been utilized for stereocontrolled synthesis of related azabicyclic systems, with diastereomeric excess >99% in some cases . Key intermediates, such as 8-methyl-8-azabicyclo[3.2.1]octan-3-one, are often functionalized via reductive amination or nucleophilic substitution to yield the methanamine derivative .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. For dynamic analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate endo vs. exo configurations by probing spatial proximity of protons in the bicyclic system . Chiral HPLC or capillary electrophoresis may be used to resolve enantiomers when asymmetric synthesis is performed .
Q. What are the primary biological targets of this compound, and how are preliminary binding assays designed?
- Methodological Answer : The compound’s derivatives show affinity for monoamine transporters (DAT, SERT, NET) and sigma receptors. Radioligand displacement assays (e.g., using [³H]WIN35428 for DAT) are conducted to measure IC₅₀ values. Functional uptake inhibition assays in transfected cells (e.g., HEK293 expressing human transporters) quantify potency . For sigma receptors, competitive binding studies with [³H]DTG or ³H-pentazocine are standard .
Advanced Research Questions
Q. How do structural modifications to the azabicyclo[3.2.1]octane core influence sigma receptor subtype selectivity (σ1 vs. σ2)?
- Methodological Answer : Introducing bulky substituents at the 3-position (e.g., biaryl groups) enhances σ2 affinity while reducing σ1 binding. For example, 3-(4-fluorophenyl) derivatives exhibit σ2 Ki values <10 nM with σ1/σ2 selectivity ratios >100 . Computational docking into σ2 homology models (based on PDB templates) can rationalize steric and electronic interactions driving selectivity .
Q. What experimental strategies resolve contradictions in reported binding data for DAT vs. NET inhibition?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell line variability). To address this:
- Perform head-to-head assays under standardized protocols (e.g., identical transfection systems).
- Use kinetic analyses (e.g., [³H]dopamine uptake time courses) to differentiate transport inhibition vs. substrate release mechanisms .
- Validate findings with in vivo microdialysis in rodent models to correlate in vitro potency with neurotransmitter level changes .
Q. How can researchers optimize synthetic yields while minimizing hazardous intermediates?
- Methodological Answer : Replace toxic reagents (e.g., tributyltin hydride in radical cyclization) with safer alternatives like tris(trimethylsilyl)silane . Flow chemistry techniques reduce exposure to irritant intermediates (e.g., brominated precursors) and improve reaction control . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time to optimize conditions .
Q. What computational methods predict the metabolic stability of derivatives in preclinical studies?
- Methodological Answer : In silico tools (e.g., Schrödinger’s ADMET Predictor, CYP450 docking) identify metabolic soft spots (e.g., N-demethylation of the 8-methyl group). Microsomal stability assays (human/rat liver microsomes) validate predictions, with LC-MS/MS quantifying metabolite formation .
Safety and Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
